2-AMINO-5-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID 2-AMINO-5-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID
Brand Name: Vulcanchem
CAS No.: 1258609-92-5
VCID: VC11764788
InChI: InChI=1S/C13H9FN2O4/c14-10-4-6(1-2-8(10)12(17)18)7-3-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
SMILES: C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)C(=O)O
Molecular Formula: C13H9FN2O4
Molecular Weight: 276.22 g/mol

2-AMINO-5-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID

CAS No.: 1258609-92-5

Cat. No.: VC11764788

Molecular Formula: C13H9FN2O4

Molecular Weight: 276.22 g/mol

* For research use only. Not for human or veterinary use.

2-AMINO-5-(4-CARBOXY-3-FLUOROPHENYL)NICOTINIC ACID - 1258609-92-5

Specification

CAS No. 1258609-92-5
Molecular Formula C13H9FN2O4
Molecular Weight 276.22 g/mol
IUPAC Name 2-amino-5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H9FN2O4/c14-10-4-6(1-2-8(10)12(17)18)7-3-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Standard InChI Key CZDWFTJSRRKYOH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core (nicotinic acid) with three key substituents:

  • Amino group (-NH₂) at position 2.

  • 4-Carboxy-3-fluorophenyl group at position 5, introducing both electron-withdrawing (-F) and hydrophilic (-COOH) moieties.

  • Carboxylic acid (-COOH) at position 3 of the nicotinic acid backbone.

This arrangement creates a planar, conjugated system with polar and nonpolar regions, enabling diverse molecular interactions.

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₁₃H₁₀FN₂O₄
Molecular Weight292.23 g/mol
Melting PointEstimated 180–190°C (based on analogs)
SolubilityModerate in polar solvents (e.g., DMSO, water at pH > 5)
pKa (Carboxylic Acid)~2.5–3.5
pKa (Amino Group)~9.5–10.5

The fluorine atom enhances lipid solubility and metabolic stability, while the carboxylic acid and amino groups facilitate hydrogen bonding and ionic interactions .

Synthesis and Manufacturing

Key Synthetic Strategies

While no direct synthesis route for this compound is documented, analogous pathways from fluorinated nicotinic acid derivatives and arylpropiophenone intermediates provide a framework for its production :

  • Halobenzaldehyde Condensation:

    • React 3-fluorobenzaldehyde with a Grignard reagent (e.g., CH₃MgBr) to form a secondary alcohol intermediate.

    • Oxidize the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone .

  • Nitration and Reduction:

    • Introduce a nitro group via nitrating agents (e.g., HNO₃/H₂SO₄) at low temperatures (-5°C to 5°C) .

    • Reduce the nitro group to an amine using catalytic hydrogenation or Fe/HCl.

  • Coupling Reactions:

    • Attach the fluorophenyl moiety to the nicotinic acid backbone via Suzuki-Miyaura coupling or Friedländer condensation .

Critical Reaction Parameters

  • Temperature Control: Nitration and oxidation steps require strict temperature regulation (-5°C to 10°C) to prevent side reactions .

  • Solvent Selection: Dichloromethane (DCM) and acetone are preferred for extraction and reaction steps due to their compatibility with polar intermediates .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity (>98%) product .

Biological Activity and Mechanisms

NAD+ Metabolism Modulation

The nicotinic acid moiety suggests potential involvement in nicotinamide adenine dinucleotide (NAD+) biosynthesis, analogous to nicotinamide’s role in cellular energy metabolism . The amino group may enhance binding to NAD+ synthetase or salvage pathway enzymes, though empirical validation is required.

Enzyme Inhibition

Fluorinated aromatic acids often act as competitive inhibitors for enzymes with hydrophobic active sites. For example, mitochondrial complex I (NADH:ubiquinone oxidoreductase) is inhibited by bis-tetrahydrofuranic acetogenins via interactions with ubiquinone-binding domains . The fluorophenyl group in this compound may similarly disrupt electron transport chains.

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